molecular formula C15H14FNO B5531435 N-(3-ethylphenyl)-2-fluorobenzamide

N-(3-ethylphenyl)-2-fluorobenzamide

Cat. No.: B5531435
M. Wt: 243.28 g/mol
InChI Key: MEIBXZVUORYFAV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide structure, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-fluorobenzamide typically involves the reaction of 3-ethyl aniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve 3-ethyl aniline in an appropriate solvent, such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add 2-fluorobenzoyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.

    Step 4: Stir the reaction mixture for several hours until the reaction is complete.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of N-(3-ethylphenyl)-2-fluorobenzoic acid.

    Reduction: Formation of N-(3-ethylphenyl)-2-fluoroaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-ethylphenyl)-2-fluorobenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzamides. It may serve as a model compound for investigating the interactions of fluorinated organic molecules with biological systems.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-2-fluorobenzamide
  • N-(3-ethylphenyl)-4-fluorobenzamide
  • N-(3-ethylphenyl)-2-chlorobenzamide

Comparison: N-(3-ethylphenyl)-2-fluorobenzamide is unique due to the presence of both an ethyl group and a fluorine atom on the benzamide structure. This combination can significantly influence its chemical and biological properties compared to similar compounds. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the ethyl group can affect its binding interactions with biological targets.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIBXZVUORYFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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